(3S,10r,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthren-3-ol (3S,10r,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthren-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13623083
InChI: InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9-10,18,20,22,24-26,29H,3,7-8,11-17H2,1-2,4-6H3/t20-,22+,24-,25?,26?,27+,28-/m1/s1
SMILES: CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C
Molecular Formula: C28H44O
Molecular Weight: 396.6 g/mol

(3S,10r,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthren-3-ol

CAS No.:

Cat. No.: VC13623083

Molecular Formula: C28H44O

Molecular Weight: 396.6 g/mol

* For research use only. Not for human or veterinary use.

(3S,10r,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthren-3-ol -

Specification

Molecular Formula C28H44O
Molecular Weight 396.6 g/mol
IUPAC Name (3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9-10,18,20,22,24-26,29H,3,7-8,11-17H2,1-2,4-6H3/t20-,22+,24-,25?,26?,27+,28-/m1/s1
Standard InChI Key ZEPNVCGPJXYABB-RWKVQAESSA-N
Isomeric SMILES C[C@H](CCC(=C)C(C)C)[C@H]1CCC2[C@@]1(CCC3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C
SMILES CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C
Canonical SMILES CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C

Introduction

Structural and Chemical Characterization

Molecular Identity

The compound belongs to the cyclopenta[a]phenanthrene family, characterized by a tetracyclic steroid backbone with additional methyl and methylene substituents. Its IUPAC name reflects stereochemical specificity at multiple chiral centers (C3, C10, C13, C17) and a branched alkyl side chain . Key identifiers include:

PropertyValueSource
Molecular formulaC₂₈H₄₄O
Molecular weight396.6 g/mol
IUPAC name(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
InChIKeyZEPNVCGPJXYABB-RWKVQAESSA-N
SMILESCC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C

Spectral Data

  • Mass spectrometry: A molecular ion peak at m/z 396.6 confirms the molecular weight.

  • NMR: Predicted signals include δ 5.3 ppm (olefinic protons from the methylidene group) and δ 3.5 ppm (hydroxyl-bearing methine proton) .

Biological and Pharmacological Insights

Comparative Analysis with Analogues

CompoundStructureReported Activity
Target compoundC₂₈H₄₄O with methylidene side chainLimited data; hypothesized cytotoxicity
NymphayolSimilar backbone with hexyl side chainIC₅₀ = 1.4–2.8 µM in MCF-7 cells
β-SitosterolPlant-derived steroidCholesterol-lowering, anti-inflammatory

Synthetic and Natural Occurrence

Synthetic Routes

  • Side-chain elongation: Using Wittig or Grignard reactions to append alkyl groups .

  • Stereochemical control: Enzymatic resolution or chiral catalysts to establish C3, C10, C13, and C17 configurations .

Research Gaps and Future Directions

  • Biological screening: Prioritize assays for cytotoxicity, receptor binding, and metabolic stability.

  • Structural optimization: Modify the methylidene group to enhance bioavailability or target selectivity.

  • Natural product isolation: Explore botanical sources for native analogs.

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